[(Hexyloxy)methyl](triphenyl)phosphanium chloride
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Overview
Description
(Hexyloxy)methylphosphanium chloride is an organophosphorus compound with the molecular formula C20H20ClOP. It is a crystalline powder that is white to almost white in color. This compound is known for its role as a phase transfer catalyst and its application in various organic synthesis reactions, particularly the Wittig reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hexyloxy)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method includes the following steps:
Reactants: Triphenylphosphine and hexyl chloromethyl ether.
Solvent: Anhydrous acetone.
Conditions: The reaction is carried out under nitrogen atmosphere to prevent oxidation. The mixture is stirred at 37°C for 3 hours, followed by a gradual increase in temperature to 47°C over 1 hour. The reaction is then continued at this temperature for an additional 3 hours.
Industrial Production Methods
Industrial production of (Hexyloxy)methylphosphanium chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The product is typically packaged in various quantities ranging from small laboratory-scale amounts to bulk industrial quantities .
Chemical Reactions Analysis
Types of Reactions
(Hexyloxy)methylphosphanium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Wittig Reactions: It is widely used in the Wittig reaction to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Strong Bases: Reagents such as sodium hydride or potassium tert-butoxide are commonly used to deprotonate the phosphonium salt, generating the reactive ylide intermediate.
Solvents: Anhydrous solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are often used to facilitate these reactions.
Major Products
Scientific Research Applications
(Hexyloxy)methylphosphanium chloride has a wide range of applications in scientific research:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: It is used in the synthesis of antiviral and antitumor agents, such as cephalotaxine and taxol derivatives.
Material Science: It serves as a phase transfer catalyst in the preparation of advanced materials and liquid crystals.
Mechanism of Action
The mechanism of action of (Hexyloxy)methylphosphanium chloride primarily involves its role as a phase transfer catalyst and its ability to form ylides. In the Wittig reaction, the compound reacts with strong bases to form a ylide, which then reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the formation of carbon-carbon double bonds through the intermediate ylide species .
Comparison with Similar Compounds
Similar Compounds
- (Methoxymethyl)triphenylphosphonium chloride
- (Ethoxymethyl)triphenylphosphonium chloride
- (Butoxymethyl)triphenylphosphonium chloride
Uniqueness
(Hexyloxy)methylphosphanium chloride is unique due to its specific alkyl group, which can influence its reactivity and solubility properties. Compared to its analogs, it may offer different steric and electronic effects, making it suitable for specific synthetic applications .
Properties
CAS No. |
65787-87-3 |
---|---|
Molecular Formula |
C25H30ClOP |
Molecular Weight |
412.9 g/mol |
IUPAC Name |
hexoxymethyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C25H30OP.ClH/c1-2-3-4-14-21-26-22-27(23-15-8-5-9-16-23,24-17-10-6-11-18-24)25-19-12-7-13-20-25;/h5-13,15-20H,2-4,14,21-22H2,1H3;1H/q+1;/p-1 |
InChI Key |
FORUJTUQQFTYMS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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